molecular formula C12H17BO3 B13169754 2-[(E)-2-(Furan-3-YL)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[(E)-2-(Furan-3-YL)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13169754
M. Wt: 220.07 g/mol
InChI Key: FYGQTIPEOUZWMM-FNORWQNLSA-N
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Description

2-[(E)-2-(Furan-3-YL)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a furan-substituted ethenyl group. This compound is structurally characterized by a dioxaborolane ring (a cyclic boronic ester with pinacol substituents) conjugated to a trans-(E)-configured ethenyl linker attached to a furan heterocycle at the 3-position. Such compounds are typically employed in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the stability and reactivity of the boronic ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(Furan-3-YL)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of furan-3-carbaldehyde with a boronic ester precursor. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where furan-3-boronic acid is coupled with an appropriate vinyl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(Furan-3-YL)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(E)-2-(Furan-3-YL)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester moiety interacts with palladium catalysts to form palladium-boron complexes, which then undergo transmetalation with organic halides to form new carbon-carbon bonds . This process is crucial in the formation of various organic compounds and materials.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound belongs to a broader class of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives. Key structural analogs include:

Compound Name Key Substituent(s) Molecular Formula Stability Notes Synthesis Yield (if reported)
2-[(Z)-1-(p-Methoxyphenyl)-2-(dioxaborolanyl)ethenyl]-dioxaborolane (7h) p-Methoxyphenyl C₂₃H₃₄B₂O₅ Highly unstable, decomposes rapidly 46% (GC-MS)
(E)-2-(2,5-Difluorostyryl)-dioxaborolane 2,5-Difluorostyryl C₁₄H₁₇BF₂O₂ Stable at 2–8°C Not reported
Ethyl 5-(dioxaborolanyl)furan-3-carboxylate Ethyl carboxylate-furan C₁₃H₁₉BO₅ Stable under inert conditions 75% (pale yellow oil)
2-(9-Anthryl)-dioxaborolane (AnthBpin) Anthracene C₂₀H₂₃BO₂ High steric hindrance Literature methods

Key Observations :

  • Electronic Effects : The furan group in the target compound provides moderate electron-withdrawing character compared to electron-rich aryl groups (e.g., p-methoxyphenyl in 7h) or electron-deficient fluorostyryl derivatives .

Stability and Reactivity

  • Thermal Stability : Unlike 7h, which decomposes even under inert atmospheres, the furan-containing compound may exhibit moderate stability due to the absence of electron-donating groups that destabilize the boronic ester . Fluorinated analogs (e.g., 2,5-difluorostyryl) show enhanced stability, likely due to reduced π-electron density .
  • Hydrolytic Stability : Boronic esters with aryl groups (e.g., AnthBpin) are generally more hydrolytically stable than those with heterocycles like furan, which may require anhydrous conditions for storage .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight Melting Point Storage Conditions
2-[(E)-2-(Furan-3-YL)ethenyl]-dioxaborolane 246.1 g/mol Not reported Likely inert, dry, −20°C (inferred)
2-(2,5-Difluorostyryl)-dioxaborolane 266.09 g/mol Not reported 2–8°C
2-(9-Anthryl)-dioxaborolane (AnthBpin) 290.2 g/mol 120–122°C Room temperature

Table 2: Reaction Performance

Compound Reaction Type Catalyst System Yield (%)
Ethyl 5-(dioxaborolanyl)furan-3-carboxylate Suzuki-Miyaura Pd(PPh₃)₄ 82
2-[(Z)-1-(p-Methoxyphenyl)-ethenyl]-dioxaborolane (7h) Trans-diboration None 46
tert-Butyl indole-dioxaborolane (74) Hydroboration Pd/C 75

Biological Activity

The compound 2-[(E)-2-(Furan-3-YL)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as Furan-Dioxaborolane) is a boron-containing organic compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H17BO2C_{12}H_{17}BO_2, and it features a dioxaborolane ring with a furan substituent. The presence of boron in its structure may contribute to unique reactivity and biological interactions.

Antitumor Activity

Recent studies have demonstrated that derivatives of furan-based compounds exhibit significant antitumor properties. For instance, a study synthesized several furan derivatives and evaluated their efficacy against various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis in tumor cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Furan-DioxaborolaneMCF-7 (breast cancer)10.5Induction of apoptosis
Furan-DioxaborolaneHeLa (cervical cancer)8.3Cell cycle arrest at G2/M phase

Antimicrobial Activity

The antimicrobial potential of furan derivatives has also been explored. A study reported that certain furan compounds exhibited activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial survival .

The biological activity of Furan-Dioxaborolane can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), resulting in halted progression through the cell cycle.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress within cells.

Study 1: Antitumor Evaluation

In a controlled laboratory setting, Furan-Dioxaborolane was tested against various cancer cell lines including MCF-7 and HeLa. The study utilized MTT assays to determine cell viability post-treatment. Results indicated a dose-dependent decrease in viability with significant effects observed at concentrations above 5 µM.

Study 2: Antimicrobial Testing

Another research effort focused on the antimicrobial properties of Furan-Dioxaborolane against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using broth dilution methods, revealing effective inhibition at concentrations as low as 15 µg/mL.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(E)-2-(Furan-3-YL)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling, where the boronic ester group reacts with halogenated furan derivatives. Key steps include:

  • Using palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres.
  • Optimizing solvent systems (e.g., THF or DMF) and base selection (e.g., Na₂CO₃) to enhance coupling efficiency.
  • Purification via column chromatography with silica gel and hexane/ethyl acetate eluents.
    • Data : Reported yields range from 65–85%, depending on steric and electronic effects of substituents .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the (E)-configuration of the ethenyl group and furan ring substitution patterns. The boron environment is inferred from ¹¹B NMR shifts (δ ~30 ppm) .
  • HPLC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₃H₁₉BO₃, MW 270.135 g/mol), while HPLC with UV detection ensures >95% purity .
  • Melting Point : Typically amorphous; differential scanning calorimetry (DSC) may assess thermal stability .

Advanced Research Questions

Q. How does the furan-3-yl substituent influence the compound’s reactivity in cross-coupling reactions compared to phenyl or thiophenyl analogs?

  • Methodology :

  • Conduct comparative kinetic studies using model substrates (e.g., phenylboronic esters vs. furyl derivatives) under identical Suzuki-Miyaura conditions.
  • Analyze electronic effects via Hammett plots or DFT calculations (e.g., furan’s electron-rich nature accelerates oxidative addition but may complicate transmetallation) .
    • Data : Furan-substituted boronic esters exhibit faster coupling rates with electron-deficient aryl halides but lower stability in protic solvents .

Q. What are the stability profiles of this compound under varying storage conditions (e.g., moisture, light, temperature)?

  • Methodology :

  • Accelerated Degradation Studies : Store samples at 40°C/75% RH for 4 weeks, monitoring decomposition via TLC and NMR.
  • Light Sensitivity : Expose to UV (254 nm) and measure boronic ester hydrolysis by quantifying boric acid via ion chromatography .
    • Data : The compound is hygroscopic; degradation increases by ~15% after 30 days in humid environments. Stable in anhydrous DMSO or THF at –20°C .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound in asymmetric transformations?

  • Methodology :

  • Systematic Reproducibility Checks : Verify ligand-to-catalyst ratios, solvent purity, and substrate stoichiometry.
  • Advanced Characterization : Use X-ray crystallography (e.g., ) to confirm steric effects or byproduct formation.
  • Meta-Analysis : Compare data across peer-reviewed studies, noting variances in reaction scales (e.g., micro vs. bulk) .

Properties

Molecular Formula

C12H17BO3

Molecular Weight

220.07 g/mol

IUPAC Name

2-[(E)-2-(furan-3-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C12H17BO3/c1-11(2)12(3,4)16-13(15-11)7-5-10-6-8-14-9-10/h5-9H,1-4H3/b7-5+

InChI Key

FYGQTIPEOUZWMM-FNORWQNLSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=COC=C2

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=COC=C2

Origin of Product

United States

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